2-Methyl-2-(methylsulfonamido)propanimidamide acetate

Description

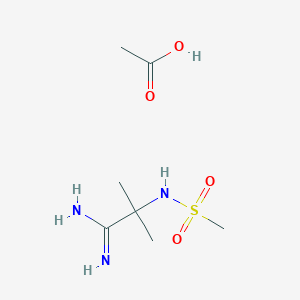

2-Methyl-2-(methylsulfonamido)propanimidamide acetate is a sulfonamide-containing compound characterized by a propanimidamide backbone with a methylsulfonamido substituent and an acetate counterion. Its structure, CH₃SO₂–D-Phe-Gly-Arg-pNA·AcOH, includes a chromogenic p-nitroaniline (pNA) group bound to a peptide sequence, which is released upon enzymatic cleavage . This compound is primarily utilized as a synthetic substrate in biochemical assays to detect protease activity, particularly in studies involving thrombin or trypsin-like enzymes. The toxicity of free pNA, a byproduct of enzymatic reactions, necessitates careful handling in laboratory settings .

Properties

IUPAC Name |

acetic acid;2-(methanesulfonamido)-2-methylpropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.C2H4O2/c1-5(2,4(6)7)8-11(3,9)10;1-2(3)4/h8H,1-3H3,(H3,6,7);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRDTZARDZTTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C(=N)N)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylsulfonamido)propanimidamide acetate typically involves the reaction of 2-methyl-2-(methylsulfonamido)propanimidamide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate salt. The process involves the following steps:

- Dissolution of 2-methyl-2-(methylsulfonamido)propanimidamide in a suitable solvent.

- Addition of acetic acid to the solution.

- Stirring the reaction mixture at a specific temperature and time to allow the formation of the acetate salt.

- Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylsulfonamido)propanimidamide acetate undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfinamide or thiol derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-Methyl-2-(methylsulfonamido)propanimidamide acetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylsulfonamido)propanimidamide acetate involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Biochemical Assays

Compound: Amino(((S)-4-(2-((R)-2-(methylsulfonamido)-3-phenylpropanamido)acetamido)-5-((4-nitrophenyl)amino)-5-oxopentyl)amino)methaniminium acetate

- Structure : Contains a methylsulfonamido group, a peptide sequence (D-Phe-Gly-Arg), and a pNA group.

- Application: Chromogenic substrate for proteases (e.g., thrombin) in diagnostic assays.

- Key Difference : Larger molecular weight and peptide complexity compared to 2-methyl-2-(methylsulfonamido)propanimidamide acetate, which lacks the extended peptide chain. Both compounds release toxic pNA upon cleavage .

Sulfonamide Derivatives in Pesticides

Compound: Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide)

- Structure: Features a cyano group, methoxyimino, and sulfonamide-like moieties.

- Application : Systemic fungicide used in agriculture to control oomycetes.

- Key Difference: While both compounds contain sulfonamide-related groups, cymoxanil’s cyano and methoxyimino substituents enhance its antifungal activity, unlike the acetamide-pNA system in the target compound, which is enzymatically cleaved .

Compound: Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide)

- Structure: Dichlorophenyl and cyano groups attached to a sulfonamide-like backbone.

- Application : Rice blast fungicide.

- Key Difference : The dichlorophenyl group confers hydrophobicity and target specificity against fungal pathogens, contrasting with the hydrophilic peptide-pNA system of the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Enzymatic Specificity : The target compound’s pNA group enables real-time optical detection of protease activity, a feature absent in pesticidal sulfonamides like cymoxanil .

- Toxicity Profile : Free pNA (released from both the target compound and its peptide analogue) is classified as toxic, necessitating stringent safety protocols in laboratory use .

- Structural Determinants: The presence of cyano or halogenated groups in pesticidal sulfonamides enhances their environmental stability and target binding, whereas the target compound’s acetamide-pNA system prioritizes enzymatic cleavage efficiency .

Biological Activity

2-Methyl-2-(methylsulfonamido)propanimidamide acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C₆H₁₄N₂O₃S

- Molecular Weight : 194.25 g/mol

- CAS Number : 2138072-54-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions characterized by excessive inflammatory responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases. The mechanism involves modulation of cytokine production and inhibition of inflammatory mediators.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Table 2: Case Studies Overview

| Study Reference | Subject/Condition | Findings |

|---|---|---|

| Bacterial Infections | Significant reduction in bacterial load | |

| Inflammatory Disease Models | Decreased levels of inflammatory markers |

Research Findings

- Antimicrobial Studies : A study involving various bacterial strains demonstrated that the compound effectively inhibited growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antibacterial agent.

- Inflammation Models : In vitro studies using macrophage cell lines treated with lipopolysaccharides (LPS) revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a mechanism by which the compound may exert its anti-inflammatory effects.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Further studies are necessary to fully elucidate the metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.